- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide EstersJournal of the American Chemical Society, 2017, 139(22), 7440-7443,
Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

929203-04-3 structure
Nom du produit:4-(3-pyridinyl)phenylboronic acid pinacol ester
Numéro CAS:929203-04-3
Le MF:C17H20BNO2
Mégawatts:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
4-(3-pyridinyl)phenylboronic acid pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 3-(4-Phenylboronic acid pinacol ester)pyridine
- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(3-Pyridinyl)phenylboronic acid pinacol ester
- 4-BIPHENYLCARBOXYLIC ACID
- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- AMBA00086
- BCP22839
- AM85972
- BCP9000140
- OR360136
- ST24103
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
- SY108382
- SCHEMBL13584589
- 929203-04-3
- DTXSID20720990
- AKOS015919542
- CS-W021761
- DS-1669
- MFCD11973623
- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
- 4-(3-pyridinyl)phenylboronic acid pinacol ester
-
- MDL: MFCD11973623
- Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
- La clé Inchi: MMHFCEWVMQXVEV-UHFFFAOYSA-N
- Sourire: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1
Propriétés calculées
- Qualité précise: 281.15900
- Masse isotopique unique: 281.1587090 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 348
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.4
- Poids moléculaire: 281.2
Propriétés expérimentales
- Dense: 1.09
- Le PSA: 31.35000
- Le LogP: 3.04780
4-(3-pyridinyl)phenylboronic acid pinacol ester Informations de sécurité
4-(3-pyridinyl)phenylboronic acid pinacol ester Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-(3-pyridinyl)phenylboronic acid pinacol ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0590-1G |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 95% | 1g |
¥ 382.00 | 2023-04-12 | |
TRC | P069550-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 250mg |
$ 795.00 | 2022-06-03 | ||
ChemScence | CS-W021761-1g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 1g |
$40.0 | 2022-04-26 | ||
abcr | AB437621-5 g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |
929203-04-3 | 95% | 5g |
€259.20 | 2023-04-23 | |
abcr | AB437621-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |
929203-04-3 | 95% | 25g |
€576.60 | 2025-02-22 | |
Chemenu | CM137021-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95%+ | 25g |
$576 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
243.0CNY | 2021-08-04 | |
ChemScence | CS-W021761-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 25g |
$552.0 | 2022-04-26 | ||
Chemenu | CM137021-10g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95+% | 10g |
$220 | 2021-08-05 | |
Matrix Scientific | 090440-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 250mg |
$662.00 | 2023-09-10 |
4-(3-pyridinyl)phenylboronic acid pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C
Référence
- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C
Référence
- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C
Référence
- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation StudiesChemistry - A European Journal, 2017, 23(60), 15089-15097,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated
Référence
- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt
Référence
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Référence
- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of LigandsAngewandte Chemie, 2021, 60(51), 26523-26527,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
Référence
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Palladium
Référence
- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt
Référence
- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDsOrganic Letters, 2008, 10(5), 941-944,
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
Référence
- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Référence
- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Référence
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Méthode de production 15
Conditions de réaction
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
Référence
- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond ActivationAngewandte Chemie, 2020, 59(34), 14388-14393,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux
Référence
- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,
Méthode de production 17
Conditions de réaction
Référence
- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylationNature Chemistry, 2021, 13(12), 1207-1213,
4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials
- 3-(4-Chlorophenyl)pyridine
- 4-(3'-Pyridyl)benzoic Acid
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate
- Bis(pinacolato)diborane
- 3-Bromopyridine
- 3-(4-Bromophenyl)pyridine
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-
- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime
4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products
4-(3-pyridinyl)phenylboronic acid pinacol ester Littérature connexe
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester

Pureté:99%
Quantité:25g
Prix ($):310.0